Bis-Tos-(2-hydroxyethyl disulfide)
Overview
Description
Bis-Tos-(2-hydroxyethyl disulfide) is a chemical compound characterized by the presence of a disulfide bond and two tosyl moieties. It is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .
Mechanism of Action
Target of Action
The primary target of Bis-Tos-(2-hydroxyethyl disulfide) is glutaredoxins (Grx) . Glutaredoxins are a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes . They play a crucial role in maintaining the cellular redox state, which is essential for cell function and survival .
Mode of Action
Bis-Tos-(2-hydroxyethyl disulfide) interacts with its targets through a reduction process. The compound is reduced by reduced glutathione (GSH) , a process commonly used to analyze the presence and properties of enzymatically active glutaredoxins . This interaction results in changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
The action of Bis-Tos-(2-hydroxyethyl disulfide) primarily affects the glutathione pathway . This pathway is crucial for maintaining the redox balance within cells, protecting them from oxidative stress . The downstream effects of this interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The result of Bis-Tos-(2-hydroxyethyl disulfide)'s action is the modulation of the redox state within cells . By interacting with glutaredoxins and affecting the glutathione pathway, it can influence various cellular processes, potentially leading to changes in cell function and survival .
Biochemical Analysis
Biochemical Properties
Bis-Tos-(2-hydroxyethyl disulfide) interacts with various biomolecules in its role as a linker in ADCs . It is involved in the formation of self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Cellular Effects
The cellular effects of Bis-Tos-(2-hydroxyethyl disulfide) are primarily related to its role in ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism would depend on the specific cytotoxin used in the ADC.
Molecular Mechanism
The molecular mechanism of action of Bis-Tos-(2-hydroxyethyl disulfide) involves its cleavable disulfide bond . This bond can be cleaved via reduction, allowing the release of the attached cytotoxin in ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) typically involves the reaction of 2-hydroxyethyl disulfide with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: In an industrial setting, the production of Bis-Tos-(2-hydroxyethyl disulfide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Reduction: Bis-Tos-(2-hydroxyethyl disulfide) can undergo reduction reactions, where the disulfide bond is cleaved to form two thiol groups.
Common Reagents and Conditions:
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Reduction: Formation of 2-mercaptoethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis-Tos-(2-hydroxyethyl disulfide) is widely used in scientific research due to its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the linker is designed to release the drug in the presence of specific cellular conditions . Additionally, it is used in the study of redox biology and enzymatic assays involving glutaredoxins .
Comparison with Similar Compounds
Bis(2-hydroxyethyl) disulfide: Similar in structure but lacks the tosyl groups.
Bis-Tos-(2-mercaptoethyl) disulfide: Contains a similar disulfide bond but with mercaptoethyl groups instead of hydroxyethyl groups.
Uniqueness: Bis-Tos-(2-hydroxyethyl disulfide) is unique due to its dual functionality as both a disulfide bond and tosyl groups. This allows it to act as a cleavable linker in ADCs, providing both stability and controlled release of the drug .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGVCMPJFAYXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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